molecular formula C22H20N4O9S2 B11504697 N-(2-{bis[(3-nitrophenyl)sulfonyl]amino}ethyl)-2-phenylacetamide

N-(2-{bis[(3-nitrophenyl)sulfonyl]amino}ethyl)-2-phenylacetamide

Cat. No.: B11504697
M. Wt: 548.5 g/mol
InChI Key: MZXVCYHJAMQXCN-UHFFFAOYSA-N
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Description

N-(2-{bis[(3-nitrophenyl)sulfonyl]amino}ethyl)-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes nitrophenyl, sulfonyl, and phenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{bis[(3-nitrophenyl)sulfonyl]amino}ethyl)-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 3-nitrobenzenesulfonyl chloride with ethylenediamine to form the intermediate bis(3-nitrophenyl)sulfonyl ethylenediamine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with phenylacetyl chloride to yield the final product, this compound.

The reaction conditions typically involve the use of an organic solvent such as dichloromethane or tetrahydrofuran, with the reactions being carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{bis[(3-nitrophenyl)sulfonyl]amino}ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, under mild heating.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, reflux conditions.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Phenylacetic acid and bis(3-nitrophenyl)sulfonyl ethylenediamine.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{bis[(3-nitrophenyl)sulfonyl]amino}ethyl)-2-phenylacetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of nitro and sulfonyl groups suggests possible applications in the development of anti-inflammatory or antimicrobial agents.

Industry

Industrially, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which N-(2-{bis[(3-nitrophenyl)sulfonyl]amino}ethyl)-2-phenylacetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro groups can undergo bioreduction to form reactive intermediates that interact with biological targets, while the sulfonyl groups can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{bis[(4-nitrophenyl)sulfonyl]amino}ethyl)-2-phenylacetamide
  • N-(2-{bis[(3-chlorophenyl)sulfonyl]amino}ethyl)-2-phenylacetamide

Uniqueness

N-(2-{bis[(3-nitrophenyl)sulfonyl]amino}ethyl)-2-phenylacetamide is unique due to the specific positioning of the nitro groups, which can significantly influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research.

Properties

Molecular Formula

C22H20N4O9S2

Molecular Weight

548.5 g/mol

IUPAC Name

N-[2-[bis[(3-nitrophenyl)sulfonyl]amino]ethyl]-2-phenylacetamide

InChI

InChI=1S/C22H20N4O9S2/c27-22(14-17-6-2-1-3-7-17)23-12-13-24(36(32,33)20-10-4-8-18(15-20)25(28)29)37(34,35)21-11-5-9-19(16-21)26(30)31/h1-11,15-16H,12-14H2,(H,23,27)

InChI Key

MZXVCYHJAMQXCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCN(S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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